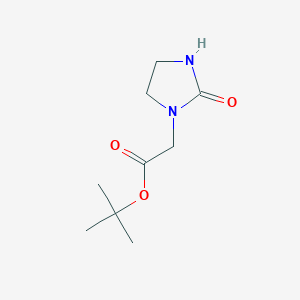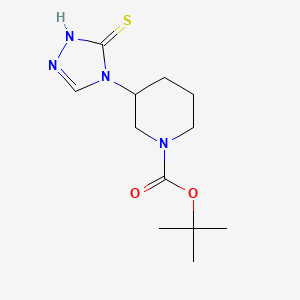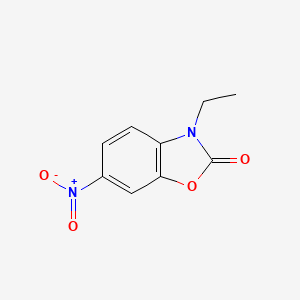![molecular formula C18H20N6O2 B2506935 1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide CAS No. 1251707-77-3](/img/structure/B2506935.png)
1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide is a synthetic molecule that may be related to various classes of compounds with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar classes of compounds, such as imidazole carboxamides, pyrimidines, and pyrazoles, which are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds, such as imidazo[1,2-a]pyridine-3-carboxamides and imidazo[1,2-a]pyrimidine-3-carboxamide, involves the formation of the core imidazole structure followed by the introduction of various substituents that confer the desired biological activity . The synthesis process is designed to yield compounds with high purity and structural integrity, which are crucial for biological testing. The synthetic accessibility of these compounds suggests that the synthesis of this compound would follow a similar pathway, with careful selection of starting materials and reaction conditions to introduce the specific substituents.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This core structure is often modified with various substituents that can alter the compound's electronic, steric, and hydrophobic properties, thereby influencing its biological activity . The presence of a dimethylamino group and a methoxybenzyl moiety in the compound of interest suggests potential interactions with biological targets, such as enzymes or receptors, which could be elucidated through computational modeling and structure-activity relationship studies.
Chemical Reactions Analysis
Compounds similar to the one of interest are often evaluated for their reactivity in biological systems. For example, the reactivity of pyrazole carboxamides in the synthesis of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones involves the interaction with thiols, indicating that such compounds can undergo nucleophilic substitution reactions . This suggests that the compound may also participate in chemical reactions that are relevant to its potential biological activity, such as interactions with thiol-containing proteins or enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class, such as solubility, stability, and lipophilicity, are critical for their pharmacokinetic and pharmacodynamic profiles. For instance, the in vitro anticancer activity and in silico ADME (absorption, distribution, metabolism, and excretion) studies of pyrrole carboxamide derivatives provide insights into their potential as drug candidates, with emphasis on oral bioavailability and growth inhibition in cancer cell lines . These properties are essential for the development of new therapeutic agents and would be important to assess for the compound of interest as well.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research in the field of medicinal chemistry has led to the development of novel heterocyclic compounds derived from similar chemical structures. For instance, Abu-Hashem et al. (2020) synthesized new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines demonstrating significant anti-inflammatory and analgesic activities (Abu-Hashem, Al-Hussain, & Zaki, 2020). Similarly, Badne et al. (2011) explored the synthesis and biological activity of derivatives showing antimicrobial properties (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Antimicrobial and Anticancer Potential
The antimycobacterial activity of imidazole derivatives was investigated by Miranda and Gundersen (2009), highlighting the potential of such compounds in treating mycobacterial infections (Miranda & Gundersen, 2009). Additionally, the cytotoxicity of pyrazole and pyrazolopyrimidine derivatives against various cancer cell lines was studied, offering insights into their anticancer efficacy (Hassan, Hafez, & Osman, 2014).
Drug Delivery Systems
Research has also extended into the development of drug delivery systems utilizing similar compounds. Mahkam et al. (2015) prepared montmorillonite-pH-sensitive nanocomposites as a drug delivery system, incorporating ionic liquid monomers related to the compound of interest (Mahkam, Latifpour, Rafi, Mohammadzadeh Gheshlaghi, & Takfallah, 2015).
Wirkmechanismus
Target of action
Compounds with these structures often interact with various enzymes and receptors in the body. For example, imidazole rings are found in many biologically active molecules and drugs, and they can interact with various enzymes and receptors in the body .
Mode of action
The interaction of these compounds with their targets can lead to changes in the activity of the target, which can have various effects on cellular processes .
Biochemical pathways
The exact pathways affected would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the way it is administered. For example, the presence of certain functional groups can affect a compound’s solubility, which can influence its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cellular metabolism to effects on cell growth or survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Eigenschaften
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-23(2)16-8-17(21-11-20-16)24-10-15(22-12-24)18(25)19-9-13-5-4-6-14(7-13)26-3/h4-8,10-12H,9H2,1-3H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDIWZUPUPVYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2506856.png)
![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2506857.png)
![N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2506858.png)
![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)

![N-benzyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2506863.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)
![N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2506867.png)


![Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506871.png)
